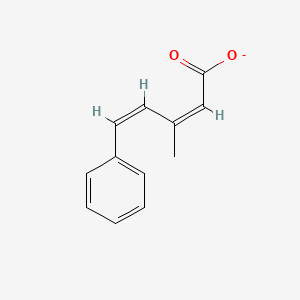![molecular formula C7H7F3O2S B11715777 [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of methoxy and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions:
Hinsberg Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Paal–Knorr Reaction: The condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy or trifluoromethyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents. The presence of trifluoromethyl groups enhances the biological activity of these compounds .
Medicine: The compound is being explored for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and antihypertensive drugs .
Industry: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) .
作用機序
The mechanism of action of [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The methoxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
類似化合物との比較
[3-Methoxy-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
[3-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in the thiophene ring makes [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol unique. This combination enhances its chemical stability and biological activity compared to similar compounds with different ring structures.
特性
分子式 |
C7H7F3O2S |
|---|---|
分子量 |
212.19 g/mol |
IUPAC名 |
[3-methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C7H7F3O2S/c1-12-4-2-6(7(8,9)10)13-5(4)3-11/h2,11H,3H2,1H3 |
InChIキー |
NWOPKUIZYBCNIF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC(=C1)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
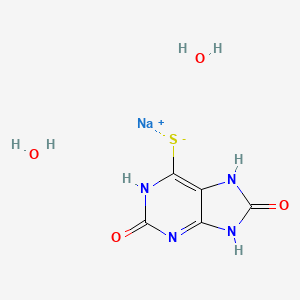
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
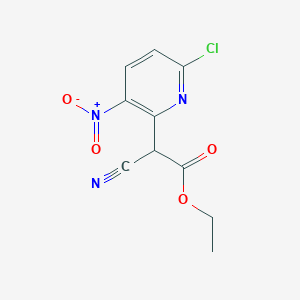
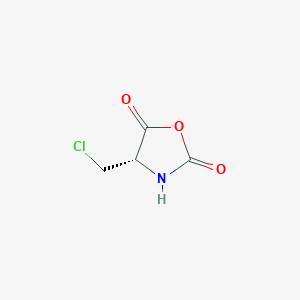
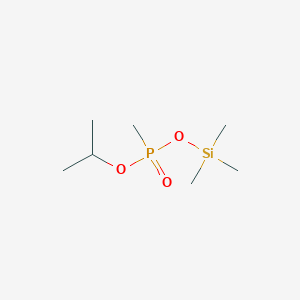
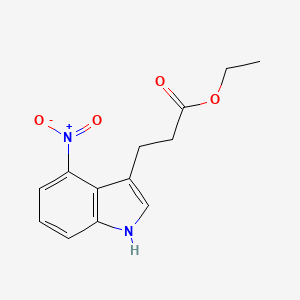
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)


